Cas no 27458-06-6 (Benzoic acid, benzoyl-)

Benzoic acid, benzoyl- structure
Benzoic acid, benzoyl- structure
Product Name:Benzoic acid, benzoyl-
Numero CAS:27458-06-6
MF:C14H10O3
MW:226.227404117584
CID:282334
PubChem ID:6813
Update Time:2025-04-19

Benzoic acid, benzoyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid, benzoyl-
    • Benzoylbenzoicacid
    • AKOS000118995
    • B0103
    • Benzoic acid, o-benzoyl-
    • CHEMBL196812
    • 2-Benzoquinonecarboxylic acid
    • Benzoic acid, 2-benzoyl-
    • MFCD00002472
    • UNII-1N20Y812XW
    • AI3-15222
    • 4-10-00-02977 (Beilstein Handbook Reference)
    • 1N20Y812XW
    • 2-benzoyl benzoic acid
    • 2-BENZOQUINONECARBOXYLIC ACID [HSDB]
    • Z104472890
    • o-benzoyl-benzoic acid
    • FT-0611294
    • o-Carboxybenzophenone
    • 0-benzoyl benzoic acid
    • BB 0220554
    • 1-carboxy-2-phenylcarbonylbenzene
    • SR-01000596918
    • Benzophenone-2-carboxylic acid
    • SKP 10A
    • BENZOYLBENZOIC ACID
    • o-benzoyl benzoic acid
    • CCG-202854
    • 27458-06-6
    • AG-205/01795007
    • F0902-7613
    • Ortho-benzoylbenzoic acid
    • NSC6646
    • BRN 1107841
    • 85-52-9
    • E80960
    • SR-01000596918-1
    • EINECS 201-612-2
    • EN300-19131
    • HMS1424O05
    • IDI1_010292
    • SCHEMBL76332
    • 2-Benzoylbenzoic acid, 98%
    • Q27252633
    • Benzoylbenzoesaure
    • CS-0070866
    • Benzophenone-2-carbonic acid
    • 2-BenzoYl-Benzoic Acid
    • DTXSID6058924
    • 2-Carboxybenzophenone
    • Oprea1_391180
    • NS00022843
    • NSC-6646
    • NSC 6646
    • IFLab1_004537
    • AC-2859
    • InChI=1/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17
    • o-Benzoylbenzoic acid
    • 2-BENZOYLBENZOIC ACID
    • benzoyl benzoic acid
    • BDBM50174202
    • Q-200252
    • STR03489
    • EU-0033235
    • HSDB 5249
    • Inchi: 1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17)
    • Chiave InChI: FGTYTUFKXYPTML-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)C1C=CC=CC=1C(=O)O

Proprietà calcolate

  • Massa esatta: 226.063
  • Massa monoisotopica: 226.062994177g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 292
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 54.4Ų

Proprietà sperimentali

  • PSA: 54.37
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.